ウンデシルイソシアネート

概要

説明

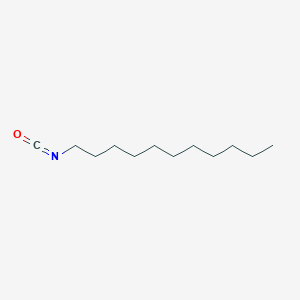

Undecyl isocyanate is an organic compound with the molecular formula CH₃(CH₂)₁₀NCO. It belongs to the class of alkyl isocyanates, which are characterized by the presence of an isocyanate group (−N=C=O) attached to an alkyl chain. This compound is used in various chemical synthesis processes and has applications in multiple fields, including polymer chemistry and materials science.

科学的研究の応用

Undecyl isocyanate is used in various scientific research applications:

Polymer Chemistry: Used in the synthesis of poly(n-undecyl isocyanate) and other polymers.

Material Science: Utilized in the production of coatings, adhesives, and foams.

Biological Research: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

Industrial Applications: Used in the production of urethanes and ureas, which are important in the manufacture of foams, elastomers, and coatings.

作用機序

Target of Action

Undecyl isocyanate primarily targets the respiratory system . It is an alkyl isocyanate, a class of compounds known for their reactivity with amines and alcohols, which are abundant in biological systems.

Mode of Action

Undecyl isocyanate interacts with its targets by introducing isocyanate groups into various substrates . This interaction can lead to the formation of urethanes and ureas, which are common in a variety of biological and synthetic materials .

Result of Action

The molecular and cellular effects of undecyl isocyanate’s action are largely dependent on the specific biological context. In general, the introduction of isocyanate groups can lead to changes in protein structure and function, potentially affecting a wide range of cellular processes .

Action Environment

The action, efficacy, and stability of undecyl isocyanate can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive substances. For instance, undecyl isocyanate is typically stored at temperatures between 2-8°C to maintain its stability .

準備方法

Synthetic Routes and Reaction Conditions

Undecyl isocyanate can be synthesized through several methods. One common method involves the reaction of lauroyl chloride with sodium azide, which produces undecyl isocyanate in good yield . Another method involves the Curtius rearrangement, where an acyl azide is heated to form the isocyanate . Additionally, the Hofmann rearrangement can be used, where an amide is treated with bromine and a base to produce the isocyanate .

Industrial Production Methods

Industrial production of isocyanates, including undecyl isocyanate, often involves the phosgene process. In this method, an amine reacts with phosgene to produce the isocyanate and hydrogen chloride as a byproduct . Due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea .

化学反応の分析

Types of Reactions

Undecyl isocyanate undergoes various chemical reactions, primarily involving nucleophilic addition due to its electrophilic nature. Common reactions include:

Reaction with Alcohols: Forms urethanes (carbamates) when reacted with alcohols.

Reaction with Amines: Produces ureas when reacted with amines.

Hydrolysis: Reacts with water to form amines and carbon dioxide.

Common Reagents and Conditions

Alcohols: React under mild conditions to form urethanes.

Amines: React under mild to moderate conditions to form ureas.

Water: Hydrolysis occurs readily, especially under acidic or basic conditions.

Major Products

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Amines and Carbon Dioxide: Formed from hydrolysis.

類似化合物との比較

Similar Compounds

- Hexyl isocyanate

- Octyl isocyanate

- Dodecyl isocyanate

Comparison

Undecyl isocyanate is unique due to its longer alkyl chain compared to hexyl and octyl isocyanates, which can influence its reactivity and the properties of the resulting products. Compared to dodecyl isocyanate, undecyl isocyanate has a slightly shorter alkyl chain, which may affect its solubility and reactivity in certain applications .

Conclusion

Undecyl isocyanate is a versatile compound with significant applications in polymer chemistry, material science, and industrial processes. Its ability to undergo various chemical reactions and its use in the synthesis of important materials make it a valuable compound in scientific research and industrial applications.

生物活性

Undecyl isocyanate (C12H23NO) is a member of the isocyanate family, which are characterized by the presence of the isocyanate functional group (-N=C=O). This compound has garnered attention due to its potential applications in various fields, including polymer chemistry and medicinal chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in industrial and therapeutic contexts.

Undecyl isocyanate is an aliphatic isocyanate that exhibits high electrophilicity due to the presence of the isocyanate group. This property makes it reactive with nucleophiles, including amines and alcohols, leading to the formation of urethanes and other derivatives. The reactivity of undecyl isocyanate can be influenced by the surrounding chemical environment, particularly the presence of electron-withdrawing or donating groups.

Biological Activity Overview

The biological activity of undecyl isocyanate has been studied primarily in relation to its toxicological effects and potential therapeutic applications. Key areas of focus include:

- Toxicity : Isocyanates, including undecyl isocyanate, are known to cause respiratory issues, skin irritation, and sensitization. Prolonged exposure can lead to occupational asthma and other pulmonary conditions.

- Reactivity with Biological Molecules : The electrophilic nature of undecyl isocyanate allows it to react with proteins and nucleic acids, which can lead to modifications that may disrupt normal cellular functions.

Toxicological Studies

Research indicates that exposure to undecyl isocyanate can lead to significant biological responses:

- Respiratory Effects : A study highlighted that exposure to various isocyanates, including undecyl isocyanate, can induce airway irritation and asthma-like symptoms. The mechanism involves activation of sensory neurons through ion channels such as TRPA1, which mediates nociceptive responses .

- Skin Sensitization : Isocyanates are known skin sensitizers. A case-referent study found a correlation between occupational exposure to isocyanates and increased incidences of skin reactions among workers .

- Cellular Interaction : Undecyl isocyanate's ability to modify proteins through covalent bonding raises concerns about its potential to induce allergic reactions or other immune responses.

Case Studies

Several case studies have documented the effects of undecyl isocyanate in occupational settings:

- Occupational Asthma : In a manufacturing setting involving the use of undecyl isocyanate, workers reported higher incidences of asthma compared to referents not exposed to the compound. The study found that time-weighted average exposures were significantly higher in affected individuals .

- Irritation Responses : Another study noted that individuals exposed to high concentrations of undecyl isocyanate experienced acute respiratory symptoms, including coughing and wheezing, consistent with chemical bronchitis .

Data Table: Toxicological Effects of Undecyl Isocyanate

特性

IUPAC Name |

1-isocyanatoundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-2-3-4-5-6-7-8-9-10-11-13-12-14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAYHHMVMJVFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325483 | |

| Record name | Undecyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411-58-7 | |

| Record name | 2411-58-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。